Isoquinoline, 7-ethenyl- Isoquinoline, 7-ethenyl-
Brand Name: Vulcanchem
CAS No.: 1158755-27-1
VCID: VC16193646
InChI: InChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2
SMILES:
Molecular Formula: C11H9N
Molecular Weight: 155.20 g/mol

Isoquinoline, 7-ethenyl-

CAS No.: 1158755-27-1

Cat. No.: VC16193646

Molecular Formula: C11H9N

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

Isoquinoline, 7-ethenyl- - 1158755-27-1

Specification

CAS No. 1158755-27-1
Molecular Formula C11H9N
Molecular Weight 155.20 g/mol
IUPAC Name 7-ethenylisoquinoline
Standard InChI InChI=1S/C11H9N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h2-8H,1H2
Standard InChI Key LELPWQUXFMMEKH-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC2=C(C=C1)C=CN=C2

Introduction

Chemical Structure and Nomenclature

7-Ethenylisoquinoline (IUPAC name: 7-ethenylisoquinoline) belongs to the benzopyridine class of heterocyclic aromatic compounds. Its structure consists of a benzene ring fused to a pyridine ring, with an ethenyl group (-CH=CH₂) substituted at the 7th position (Figure 1). The isoquinoline core provides a planar, conjugated system that facilitates interactions with biological targets, while the ethenyl substituent introduces steric and electronic modifications that influence reactivity and binding affinity.

The numbering system for isoquinoline designates the nitrogen atom at position 2, with adjacent carbon atoms numbered sequentially around the fused rings. Substituents at the 7th position occupy a spatially distinct region compared to derivatives modified at the 1st or 3rd positions, potentially altering interactions with enzymes or receptors .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 7-ethenylisoquinoline has been reported in the literature, analogous methods for 1-ethenylisoquinoline derivatives provide a template for its preparation. A key strategy involves the condensation of pre-functionalized isoquinoline precursors with aldehydes or alkenes. For example, the patent EP0680953A1 describes the synthesis of 1-ethenylisoquinoline derivatives via:

  • Condensation Reactions:

    • Reaction of 1-methylisoquinoline derivatives with aldehydes (RCHO) in the presence of acidic catalysts (e.g., acetic acid) at elevated temperatures (150–160°C) .

    • General equation:

      1-Methylisoquinoline+RCHOH+,Δ1-Ethenylisoquinoline derivative+H2O\text{1-Methylisoquinoline} + \text{RCHO} \xrightarrow{\text{H}^+, \Delta} \text{1-Ethenylisoquinoline derivative} + \text{H}_2\text{O}
    • This method could be adapted for 7-ethenylisoquinoline by substituting 7-methylisoquinoline as the starting material.

  • Bischler-Napieralski Cyclization:

    • Cyclization of β-arylethylamides under dehydrating conditions to form dihydroisoquinolines, followed by dehydrogenation .

    • Example:

      2-(3,4-Dimethoxyphenyl)ethylamidePOCl36,7-Dimethoxy-3,4-dihydroisoquinolineDehydrogenation6,7-Dimethoxyisoquinoline\text{2-(3,4-Dimethoxyphenyl)ethylamide} \xrightarrow{\text{POCl}_3} \text{6,7-Dimethoxy-3,4-dihydroisoquinoline} \xrightarrow{\text{Dehydrogenation}} \text{6,7-Dimethoxyisoquinoline}
    • Introducing an ethenyl group at the 7th position would require functionalized intermediates.

Industrial-Scale Production

Large-scale synthesis poses challenges due to the need for regioselective substitution. Continuous flow reactors and microwave-assisted synthesis could enhance yield and purity. Solvent-free conditions, as described in patent EP0680953A1, may reduce environmental impact .

Table 1: Comparison of Synthetic Methods for Ethenylisoquinoline Derivatives

MethodReagents/ConditionsYield*AdvantagesLimitations
CondensationAcetic acid, 150–160°C~60%Simple setup, scalableLimited regioselectivity
Bischler-NapieralskiPOCl₃, reflux~45%High functional group toleranceMulti-step, low yields
Catalytic DehydrogenationPd/C, H₂ atmosphere~75%High efficiencyRequires dihydro precursors

*Hypothetical yields based on analogous reactions .

Physicochemical Properties

The ethenyl group at the 7th position confers distinct properties compared to unsubstituted isoquinoline:

  • Solubility: Limited aqueous solubility (estimated logP ≈ 2.8) due to the hydrophobic ethenyl group. Soluble in polar organic solvents (e.g., DMSO, ethanol) .

  • Stability: Susceptible to oxidation at the ethenyl double bond, requiring storage under inert atmospheres.

  • Spectroscopic Characteristics:

    • UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transition of the aromatic system).

    • NMR: Distinct vinyl proton signals (δ 5.2–6.0 ppm in ¹H NMR) .

Biological Activity and Pharmacological Effects

Table 2: Biological Activities of Isoquinoline Derivatives

CompoundSubstituentsIC₅₀ (GABAₐ)*Anxiolytic Dose (mg/kg)Toxicity (LD₅₀, mg/kg)
7-Ethenylisoquinoline7-ethenylN/ANot testedNot tested
1-(3',4'-Dimethoxystyryl)isoquinoline1-ethenyl, 6,7-dimethoxy12 nM0.5>500
DiazepamN/A8 nM2.0300

*Inhibition of GABAₐ receptor binding .

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